An In-depth Technical Guide to 5-Benzoyl-2-methylpyridine: Chemical Properties, Molecular Structure, and Synthetic Applications
An In-depth Technical Guide to 5-Benzoyl-2-methylpyridine: Chemical Properties, Molecular Structure, and Synthetic Applications
This technical guide provides a comprehensive overview of 5-Benzoyl-2-methylpyridine, a key heterocyclic ketone intermediate. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core chemical properties, molecular structure, synthesis, and significant applications of this compound, with a focus on providing practical, field-proven insights.
Introduction and Overview
5-Benzoyl-2-methylpyridine, also known as (2-methylpyridin-5-yl)(phenyl)methanone, is an aromatic ketone featuring a pyridine ring substituted with a methyl group at the 2-position and a benzoyl group at the 5-position. This substitution pattern imparts a unique combination of electronic and steric properties, making it a valuable building block in organic synthesis. Its primary significance lies in its role as a precursor to a class of thieno[2,3-b]pyridine derivatives that have demonstrated potent anti-proliferative activity against various cancer cell lines.[1] The benzoyl moiety provides a crucial structural element for the biological activity of these target molecules.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 5-Benzoyl-2-methylpyridine is essential for its handling, reaction setup, and purification.
Physicochemical Data
The following table summarizes the key physicochemical properties of 5-Benzoyl-2-methylpyridine. It is important to note that experimental data for this specific isomer can be limited; therefore, some values are based on closely related structures and computational predictions.
| Property | Value | Source |
| IUPAC Name | (2-methylpyridin-5-yl)(phenyl)methanone | |
| Synonyms | 5-Benzoyl-2-picoline | |
| CAS Number | 3674-32-6 | |
| Molecular Formula | C₁₃H₁₁NO | |
| Molecular Weight | 197.23 g/mol | |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Data not available; 2-Benzoylpyridine: 42-44 °C | [2] |
| Boiling Point | Data not available; 2-Benzoylpyridine: 317 °C | [2] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc). Limited solubility in water. |
Molecular Structure
The molecular structure of 5-Benzoyl-2-methylpyridine consists of a central pyridine ring with a methyl group at the C2 position and a benzoyl group at the C5 position. The benzoyl group is comprised of a carbonyl function attached to a phenyl ring. The molecule is largely planar, with some rotational freedom around the single bond connecting the carbonyl carbon to the pyridine ring.
Caption: Molecular structure of 5-Benzoyl-2-methylpyridine.
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 5-Benzoyl-2-methylpyridine.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methyl protons. The pyridine protons will appear at lower field due to the electron-withdrawing effect of the nitrogen atom. The proton at the C6 position is anticipated to be the most downfield-shifted of the pyridine protons.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon will appear significantly downfield (typically in the 190-200 ppm range). The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the substituents.
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Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1650-1690 cm⁻¹.[3] Other characteristic bands include C-H stretching of the aromatic rings and the methyl group, and C=C and C=N stretching vibrations of the pyridine ring.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺•) at m/z 197. Common fragmentation pathways would involve the loss of a phenyl radical (•C₆H₅) to give a fragment at m/z 120, and the loss of a 2-methylpyridyl radical to yield the benzoyl cation at m/z 105.[3]
Synthesis and Reactivity
The synthesis of 5-Benzoyl-2-methylpyridine is most commonly approached via a Friedel-Crafts acylation reaction.
Synthetic Pathway: Friedel-Crafts Acylation
The direct Friedel-Crafts acylation of 2-methylpyridine (2-picoline) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is the most direct synthetic route.
